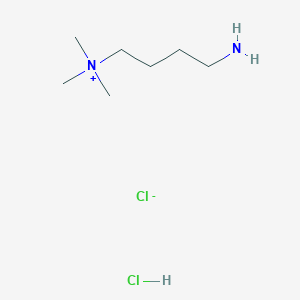

(4-Aminobutyl)trimethylazanium chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Aminobutyl)trimethylazanium chloride hydrochloride” is a quaternary ammonium salt . It is also known as Carnitine Chloride or L-Carnitine Chloride. The compound has a CAS Number of 1007222-85-6 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of “(4-Aminobutyl)trimethylazanium chloride hydrochloride” is C7H20Cl2N2. Its molecular weight is 203.15 . The InChI code is 1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 .Physical And Chemical Properties Analysis

“(4-Aminobutyl)trimethylazanium chloride hydrochloride” is a powder at room temperature . It has a molecular weight of 203.15 .Applications De Recherche Scientifique

Enzymatic Resolution and Synthesis

- Application in Enzymatic Resolution and Synthesis : Kamal et al. (2007) demonstrated the use of enzymatic resolution to obtain optically pure compounds, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride. This process utilized (4-Aminobutyl)trimethylazanium chloride hydrochloride in the synthesis of these optically active compounds, showcasing its utility in stereochemical preparations Kamal, G. Khanna, & T. Krishnaji, Helvetica Chimica Acta, 2007.

Chemical Reactions and Stability

- Chemical Reactions with Other Compounds : The work by Paciorek et al. (1989) explored the reactions of hydrogen chloride and triethylamine hydrochloride with B-tris(bis-(trimethylsilyl)amino)borazine, providing insights into the chemical behavior and reaction mechanisms of compounds similar to (4-Aminobutyl)trimethylazanium chloride hydrochloride K. Paciorek, R. Kratzer, J. Nakahara, & W. Krone-Schmidt, Inorganic Chemistry, 1989.

Synthesis of Basic α-Amino Acid

- Synthesis of New Basic α-Amino Acid : Itano and Robinson (1972) synthesized a new basic α-amino acid with a quaternary ammonium side chain, utilizing a compound similar to (4-Aminobutyl)trimethylazanium chloride hydrochloride. This research contributes to the understanding of amino acid synthesis and modification H. Itano & E. Robinson, The Journal of biological chemistry, 1972.

Crystal Structure Analysis

- Crystal Structure of Related Compounds : Xiao (2008) studied the crystal structure of a quaternary ammonium salt similar to (4-Aminobutyl)trimethylazanium chloride hydrochloride. The analysis of crystal structures provides valuable information for understanding the molecular configuration and potential applications of such compounds Gongduan Xiao, Chinese Journal of Structural Chemistry, 2008.

Amino Acid Derivative Synthesis

- Synthesis of Amino Acid Derivatives : Stewart (1967) reported the synthesis of 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine as crystalline hydrochlorides, showcasing the potential of compounds like (4-Aminobutyl)trimethylazanium chloride hydrochloride in synthesizing amino acid derivatives F. Stewart, Australian Journal of Chemistry, 1967.

Biochemical Pharmacology

- Biochemical Pharmacology Studies : Bianchi et al. (1983) explored the pharmacological properties of 4-Aminobutyric methyl ester hydrochloride, a precursor to 4-aminobutyric acid, highlighting the biochemical potential of related compounds. This study contributes to understanding how these compounds interact with biological systems M. Bianchi, R. Deana, G. Quadro, G. Mourier, & L. Galzigna, Biochemical pharmacology, 1983.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Propriétés

IUPAC Name |

4-aminobutyl(trimethyl)azanium;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETPZPLDFLLYPG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCN.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminobutyl)trimethylazanium chloride hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)

![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)